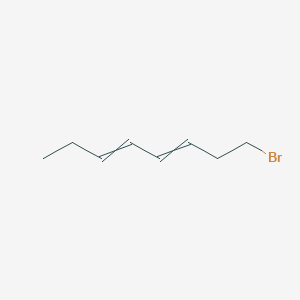
1-Bromoocta-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoocta-3,5-diene is an organic compound that belongs to the class of conjugated dienes It is characterized by the presence of a bromine atom attached to an eight-carbon chain with two double bonds located at the third and fifth positions
Preparation Methods
The synthesis of 1-Bromoocta-3,5-diene can be achieved through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) as the brominating agent . Another method includes the dehydrohalogenation of organohalides, which involves the elimination of hydrogen halides from vicinal dihalides under basic conditions . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Bromoocta-3,5-diene undergoes a variety of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, resulting in the formation of corresponding alcohols or amines.
Polymerization: Conjugated dienes like this compound can undergo polymerization reactions to form polymers with unique properties.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide ions, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromoocta-3,5-diene has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound is used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Biological Studies: Researchers use this compound to study the effects of conjugated dienes on biological systems, including their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromoocta-3,5-diene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. For example, in electrophilic addition reactions, the initial step involves the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is often enhanced by resonance effects due to the conjugated diene system .
Comparison with Similar Compounds
1-Bromoocta-3,5-diene can be compared with other conjugated dienes, such as 1,3-butadiene, isoprene (2-methyl-1,3-butadiene), and chloroprene (2-chloro-1,3-butadiene) . While these compounds share similar structural features, this compound is unique due to the presence of the bromine atom, which imparts different reactivity and properties. For instance, the bromine atom makes this compound more reactive in substitution reactions compared to its non-halogenated counterparts .
Properties
CAS No. |
58766-00-0 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-bromoocta-3,5-diene |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
FTGDDWLXEDEMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















